molecular formula C15H18BrFN4 B13527368 7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline

Cat. No.: B13527368
M. Wt: 353.23 g/mol
InChI Key: FOUVMPYIJJZYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline is a chemical compound with a molecular weight of 353.2 g/mol and a minimum purity of 95% . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can be compared with other quinazoline derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C15H18BrFN4

Molecular Weight

353.23 g/mol

IUPAC Name

7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C15H18BrFN4/c1-15(2)8-21(7-6-20(15)3)14-10-4-5-11(16)12(17)13(10)18-9-19-14/h4-5,9H,6-8H2,1-3H3

InChI Key

FOUVMPYIJJZYMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C)C2=NC=NC3=C2C=CC(=C3F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.